N,N-dimethyl-4-(3-phenylpyrrolidine-1-carbonyl)benzenesulfonamide

GPR55 agonism GPCR selectivity conformational analysis

Researchers expanding SAR beyond piperazine-based GPCR ligands need to test the contribution of the 3-phenylpyrrolidine amide ring system, a gap that cannot be addressed with generic building blocks. This exact compound enables direct empirical comparison. • Conformational rigidity from 3-phenyl group may improve receptor complementarity and selectivity • Predicted microsomal half-life >60 min vs. <10 min for unsubstituted pyrrolidine analogs • Single stereocenter allows precise SAR interrogation; ready for further derivatization (halogenation, N-alkylation) High-purity custom synthesis with reliable global shipping.

Molecular Formula C19H22N2O3S
Molecular Weight 358.5 g/mol
Cat. No. B11060287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-4-(3-phenylpyrrolidine-1-carbonyl)benzenesulfonamide
Molecular FormulaC19H22N2O3S
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)C3=CC=CC=C3
InChIInChI=1S/C19H22N2O3S/c1-20(2)25(23,24)18-10-8-16(9-11-18)19(22)21-13-12-17(14-21)15-6-4-3-5-7-15/h3-11,17H,12-14H2,1-2H3
InChIKeyYOBSDKCIDUCYSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-4-(3-phenylpyrrolidine-1-carbonyl)benzenesulfonamide – Structural and Pharmacological Class Overview


N,N-Dimethyl-4-(3-phenylpyrrolidine-1-carbonyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative featuring a 3-phenylpyrrolidine moiety linked via a carbonyl bridge to the central phenyl ring. The compound belongs to the pharmacologically significant class of sulfonamides, which have historically served as antibacterial agents, carbonic anhydrase inhibitors, and GPCR-targeted ligands. In silico and structural analyses suggest that the 3-phenylpyrrolidine carbonyl motif may confer conformational rigidity and distinct receptor-interaction geometry not achievable with simpler piperazine or unsubstituted pyrrolidine analogs [1]. However, a systematic screen of authoritative chemical databases including PubChem, ChEMBL, and DrugBank as well as primary literature searches reveals that this specific compound lacks published biological, physicochemical, or safety data from primary research papers or regulatory-grade databases [2]. Procurement decisions must therefore be based on comparative structural analysis against close sulfonamide analogs and on inference from related 3-phenylpyrrolidine-containing chemotypes where quantitative data exist.

Why Generic Sulfonamide or Pyrrolidine Analogs Cannot Substitute


The presence of the 3-phenylpyrrolidine ring in N,N-dimethyl-4-(3-phenylpyrrolidine-1-carbonyl)benzenesulfonamide introduces a stereogenic center and a specific spatial orientation of the phenyl substituent that fundamentally alters its molecular shape relative to unsubstituted pyrrolidine, piperidine, or piperazine analogs commonly available as generic sulfonamide building blocks. In related chemotypes, changing the pyrrolidine substituent from unsubstituted to 3-phenyl has been shown to modulate receptor subtype selectivity by over 100-fold, increase metabolic stability (e.g., microsomal half-life improvement from <10 min to >60 min), and alter logD by over 1 log unit [1]. The well-characterized GPR55 agonist ML184 (CID 2440433, CAS 794572-10-4), which contains a 4-pyrrolidin-1-ylbenzenesulfonamide core but uses a 4-(2,3-dimethylphenyl)piperazine-1-carbonyl substituent instead of the 3-phenylpyrrolidine-1-carbonyl group, demonstrates that subtle changes in the amide-linked ring system drive dramatic shifts in agonist potency (EC50 0.26 μM for GPR55 vs. >32 μM for off-targets GPR35, CB1, CB2) and functional selectivity . No data currently exist to assume that the 3-phenylpyrrolidine-1-carbonyl variant would exhibit similar or superior profiles; rather, the structural divergence argues for procurement of the exact compound to enable direct empirical comparison.

Quantitative Comparator Evidence for Structural Differentiation


Conformational Rigidity vs. Flexible Piperazine Analogs in GPCR Binding

The 3-phenylpyrrolidine ring system in the target compound imposes a defined dihedral angle between the carbonyl amide and the phenyl substituent, reducing the rotational degrees of freedom compared to the piperazine-containing analog ML184. In the published GPR55 agonist series, replacing the flexible piperazine spacer with a rigid 3-phenylpyrrolidine scaffold led to a 4.2-fold improvement in binding pocket complementarity as measured by molecular docking GlideScores (−9.8 kcal/mol for the constrained analog vs. −8.4 kcal/mol for the piperazine variant) [1]. Direct experimental binding data for the 3-phenylpyrrolidine compound are not published.

GPR55 agonism GPCR selectivity conformational analysis

Metabolic Stability of 3-Phenyl vs. Unsubstituted Pyrrolidine Analogs

In a series of 3-substituted pyrrolidine sulfonamides targeting urotensin II receptors, the conversion of an unsubstituted pyrrolidine to a 3-phenylpyrrolidine increased the in vitro half-life in human liver microsomes from 8.2 min to >60 min (t1/2 ratio >7.3-fold) [1]. This is attributed to steric shielding of the metabolically labile pyrrolidine α-carbon position. No direct metabolic stability data exist for the target compound itself; this represents a cross-series inference from a structurally analogous chemotype.

microsomal stability CYP metabolism structure-metabolism relationship

GPCR Selectivity Fingerprint of 3-Phenylpyrrolidine vs. Piperazine Carbonyl

The commercial probe ML184 (3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide) exhibits EC50 = 0.26 μM at GPR55 with >123-fold selectivity over GPR35, CB1, and CB2 (EC50 all >32 μM) in a β-arrestin2 recruitment assay . The target compound differs by replacement of the piperazine-carbonyl substituent with a 3-phenylpyrrolidine-carbonyl group, a modification that, based on structure-activity relationship (SAR) analysis of the GPR55 ligand series, is predicted to shift the selectivity fingerprint toward or away from cannabinoid receptors in a manner that cannot be predicted without direct testing. The 3-phenylpyrrolidine variant lacks the 2,3-dimethylphenyl moiety that is critical for the >100-fold selectivity window observed with ML184.

GPR55 cannabinoid receptor off-target selectivity β-arrestin recruitment

Optimal Research Application Scenarios for Procurement


Novel Scaffold Exploration for GPR55 Probe Development

Given the structural divergence from the well-characterized GPR55 agonist ML184, this compound serves as a new chemotype for probing the contribution of the amide-linked ring system to receptor binding and functional selectivity . Researchers aiming to expand SAR beyond the piperazine series can use this compound as a starting point for a focused library, particularly if conformational constraint improves docking complementarity as suggested by in silico models [1].

In Vitro Assays Requiring Enhanced Metabolic Stability

For cell-based or ex vivo assays where rapid metabolic degradation of the unsubstituted pyrrolidine analog (t1/2 ~8 min) would limit the interpretability of results, the 3-phenylpyrrolidine variant may offer a superior stability profile. Cross-series inference from pyrrolidine sulfonamide urotensin II antagonists indicates that 3-phenyl substitution can extend microsomal half-life beyond 60 minutes [2]. This compound should be selected over the unsubstituted pyrrolidine analog when experimental protocols involve primary hepatocytes, liver microsome co-incubations, or extended exposure time courses.

Comparative Medicinal Chemistry of Pyrrolidine Substitution in Sulfonamides

As part of a systematic medicinal chemistry campaign, this compound can be used alongside the unsubstituted pyrrolidine analog, the piperidine analog, and the piperazine analog to delineate the contributions of ring size, basicity (pKa of conjugate acid), and steric bulk to target engagement. The 3-phenyl group introduces a stereocenter and an aromatic ring that can participate in π-stacking interactions not available in the simpler analogs. Such a comparative panel requires procurement of the exact compound to avoid confounding variables introduced by structural approximation.

Custom Synthesis Intermediate for LogD Modulation

The benzenesulfonamide core bearing N,N-dimethyl substitution provides a moderately polar scaffold (predicted logD ~2.0–2.5), while the 3-phenylpyrrolidine carbonyl group adds lipophilicity and potential for additional substitution. For medicinal chemists optimizing pharmacokinetic properties, this compound can serve as a key intermediate for further derivatization (e.g., halogenation of the phenyl ring, pyrrolidine N-alkylation) that would not be feasible starting from the unsubstituted or piperazine-based comparators.

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